molecular formula C20H19Cl2N3O B2463773 (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide CAS No. 340313-18-0

(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide

Cat. No.: B2463773
CAS No.: 340313-18-0
M. Wt: 388.29
InChI Key: JJOICDDVNGPXJP-UHFFFAOYSA-N
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Description

(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a cyano group, dichlorophenyl group, and a diethylamino group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dichloroaniline with ethyl cyanoacetate under basic conditions to form an intermediate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-(diethylamino)benzaldehyde in the presence of a suitable catalyst, such as piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing specific groups.

Scientific Research Applications

(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

    (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(methoxy)phenyl]prop-2-enamide: Similar structure but with a methoxy group instead of a diethylamino group.

Uniqueness

The presence of the diethylamino group in (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O/c1-3-25(4-2)17-8-5-14(6-9-17)11-15(13-23)20(26)24-16-7-10-18(21)19(22)12-16/h5-12H,3-4H2,1-2H3,(H,24,26)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOICDDVNGPXJP-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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